molecular formula C20H30O3 B13383687 8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid

8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid

Cat. No.: B13383687
M. Wt: 318.4 g/mol
InChI Key: WLOUCHKFBGGNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid is an organic compound belonging to the class of molecules known as hydroxyeicosapentaenoic acids (HEPEs), which are eicosanoic acids with an attached hydroxyl group and five carbon-carbon double bonds . This specific compound has been identified as part of the human exposome, the measure of all environmental exposures an individual encounters throughout life, and has been detected in human blood . As a hydroxy fatty acid, it is structurally characterized as a long-chain, unsaturated fatty acid featuring a carboxylic acid group and a secondary alcohol, with a molecular formula of C20H30O3 and an average molecular weight of 318.457 g/mol . This compound is a derivative of Eicosapentaenoic Acid (EPA), a crucial omega-3 fatty acid known for its role as a precursor to various eicosanoids that help regulate inflammation . Researchers studying lipid mediators and their biosynthetic pathways may find this hydroxy derivative of significant interest. While the specific biological role of this compound is an area of ongoing investigation, related HEPEs have been shown to participate in important cellular interactions. For instance, the 12-hydroxy analogue (12-HEPE) has been studied for its role in platelet-neutrophil interactions and its potential to provide competing substrates for enzymes like neutrophil 5-lipoxygenase, suggesting an anti-inflammatory potential derived from dietary n-3 fatty acids . Furthermore, certain hydroxy fatty acids can interact with nuclear receptors; a structurally similar compound, (5R,6E,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid, has been associated with the Peroxisome proliferator-activated receptor gamma (PPARγ) . This receptor is a key regulator of adipocyte differentiation and glucose homeostasis, indicating a potential research avenue in metabolic studies . Research Applications: This product is intended for use in laboratory research only. Potential areas of investigation include lipidomics, the study of lipid pathways and metabolism; eicosanoid profiling and biomarker discovery in biological fluids; and in vitro studies on the function and mechanisms of bioactive lipid mediators. Notice to Researchers: This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for administration to humans or animals.

Properties

IUPAC Name

8-hydroxyicosa-5,9,11,14,17-pentaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOUCHKFBGGNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid typically involves the enzymatic modification of eicosapentaenoic acid through lipoxygenase pathways. This enzymatic process introduces the hydroxyl group at the 8th carbon position and establishes the specific double bond configuration.

Industrial Production Methods: Industrial production of this compound is not widely reported, but it is likely to involve biotechnological approaches using marine organisms such as diatoms, which naturally produce this compound through enzymatic pathways.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 8th position and unsaturated bonds in 8-HEPE are susceptible to oxidation under various conditions:

Hydroxyl Group Oxidation

  • Reagents : Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC), or enzymatic systems like cytochrome P450.

  • Products :

    • Oxidation of the hydroxyl group yields 8-oxo-eicosapentaenoic acid (8-oxo-EPA), a ketone derivative .

    • Further oxidation may cleave the carbon chain, producing shorter-chain aldehydes or carboxylic acids.

Double Bond Oxidation

  • Ozonolysis : Cleaves double bonds to form ozonides, which decompose to aldehydes or ketones depending on workup conditions.

  • Epoxidation : Using peracids (e.g., mCPBA), epoxides form at specific double bonds, altering bioactivity .

Reduction Reactions

The unsaturated bonds and hydroxyl group can undergo selective reduction:

Double Bond Hydrogenation

  • Catalysts : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas.

  • Products :

    • Full hydrogenation converts all double bonds to single bonds, yielding 8-hydroxy-eicosanoic acid .

    • Partial hydrogenation produces mono- or dihydro derivatives, depending on reaction time and catalyst loading.

Hydroxyl Group Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄) reduces the hydroxyl group to a hydrocarbon, though this is less common due to competing double bond reactivity.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Tosylation and Subsequent Displacement

  • Reagents : Tosyl chloride (TsCl) converts the hydroxyl group to a tosylate, enabling nucleophilic substitution with amines, halides, or thiols .

  • Products :

    • Substitution with amines yields 8-amino-EPA derivatives .

    • Thiol substitution forms 8-thioether-EPA analogs , useful in prodrug design .

Enzyme-Mediated Reactions

8-HEPE serves as a substrate or intermediate in enzymatic pathways:

β-Oxidation

  • Mitochondrial β-oxidation shortens the carbon chain, producing metabolites like 8-hydroxy-tetradecapentaenoic acid .

Stability and Reactivity Considerations

The compound’s polyunsaturated structure influences its stability:

  • Autoxidation : Susceptible to radical-mediated oxidation, forming hydroperoxides and endoperoxides, especially under light or heat .

  • pH Sensitivity : The carboxylic acid group deprotonates at physiological pH, affecting solubility and interaction with enzymes .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductsBiological Relevance
Hydroxyl OxidationCrO₃, PCC8-Oxo-EPAAlters receptor binding affinity
EpoxidationmCPBAEpoxy-EPA derivativesModulates inflammatory pathways
HydrogenationH₂, Pd/C8-Hydroxy-eicosanoic acidReduces bioactivity
Enzymatic (LOX/COX)Lipoxygenase, CyclooxygenaseDi-hydroxylated or cyclic derivativesPrecursors to signaling molecules

Scientific Research Applications

8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid has significant scientific research applications:

    Chemistry: It is used in the study of lipid oxidation and enzymatic pathways.

    Biology: The compound is involved in the regulation of inflammatory processes and blood vessel function.

    Medicine: Research suggests potential therapeutic applications in treating inflammatory diseases and cardiovascular conditions.

    Industry: It is explored for its role in the production of bioactive lipids and nutraceuticals.

Mechanism of Action

The mechanism of action of 8S-hydroxy-5Z,9E,11Z,14Z,17Z-eicosapentaenoic acid involves its interaction with specific receptors in cells, potentially influencing the production of inflammatory mediators or affecting blood vessel relaxation. The compound is believed to regulate inflammation and blood vessel function through these interactions.

Comparison with Similar Compounds

Bioactivities :

  • Neuromuscular activity : Triggers muscle contractions in barnacle larvae, critical for hatching .
  • Ecological role : Likely involved in coral-bacterial symbiosis and defense mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Structural Features of 8-HEPE and Analogous Compounds

Compound Name Structure Key Features Source Bioactivity
8-HEPE (5Z,8R,9E,11Z,14Z,17Z)-8-hydroxyeicosa-5,9,11,14,17-pentaenoic acid 20-carbon, 5 double bonds, 8(R)-OH Leiopathes glaberrima, barnacles Muscle stimulation
8-HETE (5Z,9E,11Z,14Z)-8-hydroxyeicosa-5,9,11,14-tetraenoic acid 20-carbon, 4 double bonds, 8(S)-OH Mammalian tissues Pro-inflammatory mediator, nociception
Eicosapentaenoic Acid (EPA) (5Z,8Z,11Z,14Z,17Z)-eicosa-5,8,11,14,17-pentaenoic acid 20-carbon, 5 double bonds, no hydroxylation Fish oils, algae Anti-inflammatory, cardiovascular health
8,18-diHEPE (5Z,9E,11Z,14Z,16E)-8,18-dihydroxyicosa-5,9,11,14,16-pentaenoic acid 20-carbon, 5 double bonds, hydroxyls at C8 and C18 Marine diatoms Uncharacterized bioactivity, potential lipid signaling
Arthrinic Acid (6E,10E,14E,18E,20E)-2,3,5,9,13,17-hexahydroxy-20-(hydroxymethyl)-... 26-carbon, 5 double bonds, multiple hydroxyls Fungus Arthrinium phaeospermum Antifungal activity

Key Structural Differences:

Hydroxylation Position :

  • 8-HEPE has a single hydroxyl at C8, whereas 8,18-diHEPE is dihydroxylated .
  • 8-HETE (C20:4) lacks the 17th double bond present in 8-HEPE .

Chain Length and Unsaturation :

  • EPA shares the same carbon chain and unsaturation as 8-HEPE but lacks hydroxylation .
  • Arthrinic acid has a longer chain (C26) and multiple hydroxyl groups, enabling antifungal action .

Bioactivity Comparison

Table 2: Bioactive Roles in Physiological Systems

Compound Pathway/Function Mechanism Reference
8-HEPE Barnacle larval hatching Binds to muscle receptors, inducing contractions via Ca²⁺ signaling
8-HETE Inflammatory response Activates TRPV1 channels, promoting pain perception
EPA Cardiovascular health Competes with arachidonic acid for cyclooxygenase, reducing thromboxane A2
8,18-diHEPE Marine diatom signaling Hypothesized to regulate oxidative stress responses
Arthrinic Acid Fungal defense Disrupts ergosterol synthesis in competing fungi

Notable Contrasts:

  • 8-HEPE’s neuromuscular activity is highly species-specific (barnacles), unlike EPA’s broad anti-inflammatory effects .
  • 8-HETE’s role in nociception contrasts with 8-HEPE’s non-inflammatory muscle stimulation .

Research Implications and Gaps

  • Ecological Significance : The role of 8-HEPE in coral ecosystems requires further exploration .
  • Therapeutic Potential: Structural analogs like 8,18-diHEPE may offer novel anti-inflammatory or antimicrobial leads .
  • Synthetic Challenges : Stereoselective synthesis of 8-HEPE’s 8(R)-OH group remains technically demanding .

Biological Activity

8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid (8-HOTrE) is a bioactive compound derived from the metabolism of polyunsaturated fatty acids (PUFAs), particularly eicosapentaenoic acid (EPA). This compound has garnered attention due to its potential biological activities, including anti-inflammatory and nociceptive properties. Understanding its mechanisms of action and biological implications is crucial for developing therapeutic strategies.

Chemical Structure and Properties

8-HOTrE is characterized by a hydroxyl group at the 8th carbon of the eicosa-5,9,11,14,17-pentaenoic acid backbone. Its structural formula can be represented as follows:

C20H30O3\text{C}_{20}\text{H}_{30}\text{O}_3

This structure contributes to its reactivity and interaction with various biological systems.

Anti-inflammatory Effects

Research indicates that 8-HOTrE exhibits significant anti-inflammatory properties. It modulates the activity of several inflammatory mediators and signaling pathways:

  • Nociceptive Modulation : 8-HOTrE has been shown to interact with transient receptor potential (TRP) channels, particularly TRPA1 and TRPV1, which are critical in pain perception. Studies have demonstrated that it can act as a pronociceptive agent under certain conditions, influencing pain pathways in response to inflammation .
  • Cytokine Regulation : The compound has been implicated in the regulation of pro-inflammatory cytokines. For instance, it may influence levels of IL-6 and TNF-alpha in various models of inflammation .

Neuroprotective Properties

In models of neurodegenerative diseases such as Alzheimer's disease (AD), 8-HOTrE has been observed to exert protective effects on neuronal cells:

  • Reduction of Amyloid Plaques : In animal studies, treatment with compounds similar to 8-HOTrE has been linked to reduced amyloid plaque formation and improved cognitive functions .
  • PPARγ Activation : The compound activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in neuroprotection and inflammation reduction in the central nervous system .

Antinociceptive Activity

While primarily recognized for its pronociceptive effects in certain contexts, 8-HOTrE also displays antinociceptive properties:

  • Pain Relief Mechanisms : In some experimental models, it has been shown to alleviate pain by modulating TRP channels and reducing inflammatory responses .

Data Table: Biological Activities of 8-Hydroxyicosa-5,9,11,14,17-pentaenoic Acid

Biological ActivityMechanism of ActionReference
Anti-inflammatoryModulation of cytokines (IL-6, TNFα)
Nociceptive modulationInteraction with TRPA1 and TRPV1
NeuroprotectionPPARγ activation
AntinociceptivePain relief through TRP modulation

Case Study 1: Nociception and Inflammation

A study conducted on dietary linoleic acid's effects revealed that excessive intake led to increased plasma levels of 8-HOTrE. This accumulation was associated with enhanced nociceptive responses in animal models. The findings suggest that while 8-HOTrE can exacerbate pain under certain conditions, it also provides insights into dietary impacts on inflammatory pathways .

Case Study 2: Neurodegenerative Disease Models

In research involving Alzheimer's disease models, administration of compounds related to 8-HOTrE resulted in significant cognitive improvements and reductions in amyloid plaque burden. These outcomes highlight the potential therapeutic applications of 8-HOTrE in neurodegenerative conditions .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary methods. LC-MS provides high sensitivity for quantification in complex matrices, while NMR resolves structural details, including hydroxylation position and double-bond geometry . For reproducible results, use internal standards (e.g., deuterated analogs) and validate protocols against certified reference materials.

Q. How should researchers handle and store this compound to ensure stability?

Store the compound at -80°C under inert gas (e.g., argon) to prevent autoxidation of polyunsaturated chains. Use amber vials to minimize light exposure. Prior to experiments, confirm purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. What in vitro models are suitable for preliminary studies of its bioactivity?

Immortalized cell lines (e.g., RAW 264.7 macrophages or HUVECs) are cost-effective for screening anti-inflammatory or vasoregulatory effects. Optimize dosing using time-course and dose-response assays, and include controls for solvent effects (e.g., ethanol/DMSO) .

Advanced Research Questions

Q. How can enzymatic pathways for 8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid biosynthesis be characterized?

Use isotope-labeled precursors (e.g., ¹⁴C-arachidonic acid) in cell cultures or recombinant enzyme systems to trace hydroxylation. Employ CRISPR-Cas9 knockouts of candidate cytochrome P450 enzymes (e.g., CYP4A/F subtypes) to identify biosynthetic routes. Confirm intermediates via tandem MS fragmentation .

Q. What experimental designs resolve contradictions in its pro- vs. anti-inflammatory roles across studies?

Adopt a factorial design to isolate variables such as cell type, concentration, and microenvironment (e.g., oxygen tension). Meta-analyses of published data can identify confounding factors, such as differences in assay sensitivity or metabolite degradation .

Q. How can researchers optimize synthetic routes for 8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid?

Compare chemical synthesis (e.g., Sharpless asymmetric dihydroxylation) with biotechnological approaches (e.g., engineered E. coli expressing CYP450s). Evaluate yields, stereoselectivity, and scalability. For chiral purity, employ chiral stationary-phase HPLC during purification .

Methodological and Ethical Considerations

Q. What statistical approaches are robust for analyzing dose-dependent effects in animal models?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) with Bayesian hierarchical modeling to account for inter-individual variability. Ensure power analysis determines adequate sample sizes to detect biologically relevant effects .

Q. How should researchers address ethical concerns in studies involving vertebrate models?

Follow institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Prioritize non-invasive sampling (e.g., blood microsampling) and use the "3Rs" framework (Replacement, Reduction, Refinement) to minimize harm .

Data Reproducibility and Validation

Q. What strategies mitigate batch-to-batch variability in bioactivity assays?

Standardize reagents (e.g., serum-free media), calibrate equipment daily, and include inter-assay controls. Collaborate with external labs for blinded replicate studies to confirm findings .

Q. How can lipidomic datasets be harmonized across studies for meta-analyses?

Adopt the Lipidomics Standards Initiative (LSI) guidelines for data reporting. Use open-source platforms (e.g., LipidBlast or LIPID MAPS) for spectral matching and cross-study comparisons .

Emerging Research Directions

Q. What omics approaches elucidate the interactome of 8-Hydroxyicosa-5,9,11,14,17-pentaenoic acid?

Integrate lipidomics with proteomics (e.g., affinity purification-MS) to map receptor targets (e.g., GPCRs or nuclear receptors). Spatial transcriptomics can localize biosynthesis sites in tissues .

Q. How can machine learning predict its metabolic fate in human populations?

Train neural networks on pharmacokinetic data (e.g., clearance rates, tissue distribution) and genetic polymorphisms (e.g., CYP4F2 variants) to model inter-individual variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.